1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL
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Overview
Description
1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL is an organic compound with the molecular formula C10H14FNO. It is a chiral amino alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propyl chain, which is further substituted with a fluorine atom and a methyl group on the phenyl ring.
Preparation Methods
The synthesis of 1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the corresponding amino alcohol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL can be compared with other similar compounds, such as:
1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL: Similar structure but with a chlorine atom instead of fluorine.
1-Amino-1-(3-bromo-4-methylphenyl)propan-2-OL: Similar structure but with a bromine atom instead of fluorine.
1-Amino-1-(3-fluoro-4-ethylphenyl)propan-2-OL: Similar structure but with an ethyl group instead of a methyl group.
These compounds share similar chemical properties but may exhibit different biological activities and reactivities due to the variations in their substituents.
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3 |
InChI Key |
ICAGVSBRKORTNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(C)O)N)F |
Origin of Product |
United States |
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